molecular formula C17H12N2O4 B2974273 2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 1012934-96-1

2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid

Cat. No.: B2974273
CAS No.: 1012934-96-1
M. Wt: 308.293
InChI Key: FVXZQKGLNSRTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid is a chemical compound of significant interest in medicinal chemistry research. Its structure incorporates a 2-aminobenzoic acid (anthranilic acid) scaffold, a moiety recognized as a versatile building block in pharmaceutical development . The molecule also features a (Z)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoyl group, a structure seen in other compounds investigated for their biological activity. Researchers can explore this compound's potential as a key intermediate in the synthesis of novel molecules or in structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-[[(Z)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c18-10-12(8-11-4-3-5-13(20)9-11)16(21)19-15-7-2-1-6-14(15)17(22)23/h1-9,20H,(H,19,21)(H,22,23)/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXZQKGLNSRTRW-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC(=CC=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[[(Z)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a cyano group, a hydroxyl group, and an amino group, contributing to its diverse biological interactions. The molecular formula is C16H14N2O3, and its structure can be represented as follows:

Chemical Structure C16H14N2O3\text{Chemical Structure }\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{3}

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, a related compound showed effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) were reported as follows:

Compound Bacterial Strain MIC (μg/mL)
Compound AMRSA15.625 - 62.5
Compound BEnterococcus spp.62.5 - 125

These results indicate that modifications to the base structure can enhance antimicrobial efficacy.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts by inhibiting key inflammatory pathways, including the NF-kB signaling pathway. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

Case Study: Inhibition of Cytokine Production

In a controlled study, treatment with the compound at varying concentrations led to a significant decrease in cytokine levels:

Concentration (μM) TNF-α Production (% Inhibition) IL-6 Production (% Inhibition)
104550
257065
508580

Anticancer Potential

Research has indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. A study focused on breast cancer cell lines demonstrated that treatment with the compound resulted in increased levels of apoptotic markers.

The proposed mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogs from the provided evidence. Key parameters include substituent effects, hydrogen-bonding patterns, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name / CAS Number Substituents (R₁, R₂) Molecular Weight (g/mol) Key Functional Groups pKa (Carboxylic Acid) Bioactivity Notes
Target Compound (CAS 1012974-22-9) R₁: 3-OH, R₂: H ~326.3 -COOH, -OH, cyanoacrylamide ~3.1 (estimated) Antioxidant potential
2-[[(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]benzoic acid (CAS 1259234-03-1) R₁: 3,5-di-Me-4-OH ~368.4 -COOH, -OH, cyanoacrylamide Not reported Enhanced steric hindrance
2-[[(Z)-2-Cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid (CAS 1012974-22-9 analog) R₁: 4-OMe-3-OH ~356.3 -COOH, -OH, -OMe, cyanoacrylamide ~2.8 (estimated) Improved solubility
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates () Heterocyclic core ~300–350 Imidazole, ester Not applicable Anticancer screening candidates

Key Findings

Substituent Effects on Bioactivity: The 3-hydroxyphenyl group in the target compound enables hydrogen bonding, enhancing interactions with biological targets like antioxidant enzymes . 4-Methoxy-3-hydroxyphenyl analogs (e.g., CAS 1012974-22-9 derivatives) exhibit increased solubility due to the electron-donating methoxy group but reduced acidity (pKa ~2.8 vs. ~3.1) . 3,5-Di-tert-butyl-4-hydroxyphenyl variants () demonstrate superior radical scavenging due to steric protection of the phenolic -OH, though their bulkiness limits membrane permeability .

Hydrogen-Bonding Patterns: The ortho-carboxylic acid group in the target compound forms strong intermolecular hydrogen bonds, as evidenced by crystallographic studies using SHELX . Azo-benzoic acid derivatives () show distinct hydrogen-bonding networks compared to cyanoacrylamides, with pKa values influenced by conjugation effects .

Synthetic Routes: The target compound and its analogs are synthesized via Knoevenagel condensation (), whereas azo analogs require diazotization and coupling () .

Pharmacological Relevance: Cyanoacrylamide derivatives (e.g., target compound) are explored for antioxidant and anti-inflammatory applications, whereas imidazole carboxylates () are prioritized in anticancer research .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 2-[[(Z)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Coupling Reactions: Use acylation between 2-aminobenzoic acid and a (Z)-configured cyano-enone intermediate. Reagents like EDCl/HOBt or DCC are effective for amide bond formation .

Enone Synthesis: The (Z)-configuration of the propenoyl group can be achieved via Knoevenagel condensation under controlled pH and temperature, using catalysts like piperidine or ammonium acetate .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor reaction progress via TLC or HPLC .

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Elemental Analysis (CHN): Verify stoichiometry (e.g., C: 62.3%, H: 3.8%, N: 9.2%) .
  • Spectroscopy:
    • UV-Vis: Detect conjugation (λ~280–320 nm for aromatic/cyano groups) .
    • NMR: Assign peaks for (Z)-configuration (e.g., vinyl proton at δ 6.8–7.2 ppm, J = 10–12 Hz) and hydroxyl protons (δ 9.5–10.5 ppm) .
  • X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks .

Q. Q3. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases or oxidoreductases using fluorescence polarization or calorimetry. The cyano group may act as a hydrogen-bond acceptor .
  • Antioxidant Studies: Evaluate radical scavenging (e.g., DPPH assay) and correlate with phenolic hydroxyl groups .
  • Cellular Uptake: Use fluorescent tagging (e.g., FITC conjugation) to monitor bioavailability in cancer cell lines .

Advanced Research Questions

Q. Q4. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Dynamic Effects: If NMR signals suggest flexibility (e.g., broadening), use variable-temperature NMR to assess conformational stability .
  • Crystal Packing: X-ray may reveal intermolecular interactions (e.g., H-bonding) that stabilize a specific conformation not dominant in solution .
  • Computational Validation: Compare DFT-optimized structures (B3LYP/6-31G*) with experimental data to reconcile discrepancies .

Q. Q5. What experimental strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Test PEG-400/water or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt Formation: React with sodium bicarbonate to generate a water-soluble carboxylate salt .
  • Micellar Encapsulation: Use poloxamers (e.g., P-188) to improve bioavailability in pharmacokinetic assays .

Q. Q6. How can researchers investigate the environmental fate of this compound?

Methodological Answer:

  • Degradation Studies: Perform hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-C, 254 nm) to identify breakdown products via LC-MS .
  • Partition Coefficients: Measure logP (octanol/water) to predict bioaccumulation potential .
  • Ecotoxicology: Use Daphnia magna or algae models to assess acute toxicity (EC50) .

Q. Q7. What mechanistic insights can be gained from studying its reactivity under varying conditions?

Methodological Answer:

  • Acid/Base Stability: Expose to HCl/NaOH (0.1–1 M) and monitor cyano group hydrolysis to carboxylic acids via IR (loss of ~2240 cm⁻¹ peak) .
  • Reduction Pathways: Catalytic hydrogenation (H2/Pd-C) converts the cyano group to a primary amine, enabling derivatization studies .
  • Radical Scavenging: Use EPR with TEMPO to map reactive sites (e.g., phenolic -OH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.